molecular formula C12H8INO B3363586 5-Iodo-6-methoxynaphthalene-1-carbonitrile CAS No. 103604-48-4

5-Iodo-6-methoxynaphthalene-1-carbonitrile

Cat. No.: B3363586
CAS No.: 103604-48-4
M. Wt: 309.1 g/mol
InChI Key: DHMJKHNLPGQGDX-UHFFFAOYSA-N
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Description

Significance of Substituted Naphthalenes in Modern Organic Chemistry and Materials Science

Substituted naphthalenes are pivotal in numerous scientific and industrial fields. google.com Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. google.com In materials science, naphthalene-based compounds are utilized in the production of polymers, resins, and advanced materials like organic light-emitting diodes (OLEDs). researchgate.netrsc.org The rigid, planar structure of the naphthalene (B1677914) ring, combined with its electron-rich nature, makes it an excellent platform for creating molecules with tailored functionalities.

Strategic Importance of Iodine, Methoxy (B1213986), and Carbonitrile Functional Groups in Naphthalene Systems

The specific functional groups attached to the naphthalene core in 5-Iodo-6-methoxynaphthalene-1-carbonitrile each play a crucial role in defining its chemical behavior.

Iodine: The iodo group is a versatile functional group in organic synthesis. Its presence on the naphthalene ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net This allows for the facile introduction of a wide range of substituents, enabling the construction of more complex molecules. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution and organometallic reactions. researchgate.net

Methoxy Group: The methoxy group (-OCH3) is an electron-donating group. Its presence on the naphthalene ring increases the electron density of the aromatic system, influencing its reactivity in electrophilic aromatic substitution reactions. The position of the methoxy group can direct incoming electrophiles to specific positions on the ring. Furthermore, the methoxy group can be cleaved to a hydroxyl group, providing another point for functionalization.

Carbonitrile Group: The carbonitrile or cyano group (-C≡N) is a strong electron-withdrawing group. It significantly influences the electronic properties of the naphthalene ring, making the aromatic system more electron-deficient. The nitrile group itself can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

Overview of Research Trajectories for Halogenated Naphthalene Derivatives

Research into halogenated naphthalene derivatives is a dynamic and evolving field. Scientists are exploring their use in a variety of applications, from pharmaceuticals to materials science. Halogenation of the naphthalene core can be used to fine-tune the electronic properties of the molecule, which is particularly important in the development of organic semiconductors and other electronic materials. Studies have shown that the type and position of the halogen atom can significantly impact the molecule's packing structure in the solid state, which in turn affects its charge transport properties. Furthermore, halogenated naphthalenes are important intermediates in the synthesis of more complex molecules, as the halogen atom provides a convenient handle for further chemical modification.

Scope and Academic Relevance of the Research Outline on this compound

While extensive research exists on substituted naphthalenes as a broad class of compounds, detailed studies focusing specifically on this compound are limited in publicly accessible literature. This particular compound, with its unique combination of iodo, methoxy, and carbonitrile functional groups, represents a potentially valuable but underexplored building block in organic synthesis. Its structure suggests its utility as an intermediate in the preparation of more complex, highly functionalized naphthalene derivatives for applications in medicinal chemistry and materials science. Further research into the synthesis, reactivity, and properties of this compound is warranted to fully unlock its potential.

Chemical Compound Data

PropertyValue
Compound Name This compound
Synonym 6-Methoxy-5-iodo-1-cyanonaphthalene
CAS Number 103604-48-4
Molecular Formula C12H8INO
Molecular Weight 309.1 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-6-methoxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMJKHNLPGQGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC(=C2C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559178
Record name 5-Iodo-6-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103604-48-4
Record name 5-Iodo-6-methoxynaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile and Its Precursors

Retrosynthetic Analysis of the 5-Iodo-6-methoxynaphthalene-1-carbonitrile Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves the deconstruction of a target molecule through a series of imaginary steps, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.innumberanalytics.com This process simplifies a complex target into progressively smaller and more readily available starting materials. lkouniv.ac.in

Disconnection Strategies for C-I, C-O, and C-C(N) Bonds

The strategic disconnection of bonds within the target molecule is guided by the presence and reactivity of its functional groups. numberanalytics.comnumberanalytics.com For this compound, the key bonds for disconnection are those connected to the heteroatoms (Iodine and Oxygen) and the cyano group. bham.ac.ukscripps.edu Bonds to heteroatoms are often ideal for disconnection as they correspond to reliable bond-forming reactions. bham.ac.ukslideshare.net

C-I Bond Disconnection: The carbon-iodine bond is a prime candidate for a one-group C-X disconnection. slideshare.net This corresponds to an electrophilic aromatic substitution, specifically an iodination reaction. This is a common and effective method for introducing halogens onto an aromatic ring.

C-O Bond Disconnection: The bond between the naphthalene (B1677914) core and the methoxy (B1213986) group's oxygen is another C-X disconnection. slideshare.net This disconnection points to a Williamson ether synthesis, a robust reaction involving a naphthol (or its corresponding anion) and a methylating agent.

C-C(N) Bond Disconnection: The carbon-carbon bond involving the nitrile group is more complex. A direct disconnection is not feasible. Instead, a Functional Group Interconversion (FGI) is the preferred strategy. lkouniv.ac.in The nitrile group can be retrosynthetically derived from several other functional groups. Common precursors include a primary amide (via dehydration), a carboxylic acid, or a primary amine (via the Sandmeyer reaction). Each FGI leads to a different precursor and, consequently, a different synthetic route.

The following table summarizes the primary disconnection strategies for the target molecule.

Table 1: Disconnection Strategies for this compound

Bond Disconnected Retrosynthetic Operation Precursor Molecule Forward Reaction Type
C5–I One-Group C-X Disconnection 6-methoxy-naphthalene-1-carbonitrile Electrophilic Iodination
C6–O One-Group C-X Disconnection 5-Iodo-6-hydroxynaphthalene-1-carbonitrile Williamson Ether Synthesis
C1–CN Functional Group Interconversion (FGI) 5-Iodo-6-methoxynaphthalene-1-carboxamide Dehydration
C1–CN Functional Group Interconversion (FGI) 5-Iodo-6-methoxynaphthalene-1-carbaldehyde Conversion to Nitrile

Computational Approaches to Retrosynthesis in Naphthalene Chemistry

Modern synthetic planning is increasingly aided by computational tools that can navigate the immense complexity of retrosynthetic analysis. acs.org Software platforms like Synthia™ (formerly Chematica) and Reaxys Retrosynthesis employ vast reaction databases and sophisticated algorithms to propose viable synthetic routes. acs.org

For a molecule like this compound, a computational approach would involve:

Inputting the Target Structure: The chemist provides the structure of the target molecule.

Algorithmic Disconnection: The software applies a library of known and predicted reaction rules to perform disconnections, generating a tree of possible precursors.

Route Ranking: The generated pathways are scored based on various metrics, such as the number of steps, predicted yield, cost of starting materials, and reaction conditions. acs.org

Expert Review: The chemist evaluates the top-scoring routes for experimental feasibility and strategic soundness.

These tools have demonstrated the ability to generate practical and sometimes novel synthetic pathways for complex targets, including active pharmaceutical ingredients (APIs). acs.org By analyzing the specific functionalities on the naphthalene scaffold, these programs can suggest optimal sequences for introducing the iodo, methoxy, and cyano groups, taking into account the directing effects of existing substituents in electrophilic substitution reactions.

Direct and Stepwise Synthesis Approaches to this compound

The construction of the target molecule can be approached through two general strategies: functionalizing a pre-existing naphthalene core in a stepwise manner or building the substituted naphthalene ring system from simpler acyclic or monocyclic precursors.

Naphthalene Core Construction Methodologies

While functionalizing a simple naphthalene is common, constructing the core itself offers a powerful way to install substituents with high regioselectivity from the outset. A variety of methods for synthesizing the naphthalene skeleton have been developed. nih.gov

[4+2] Cycloaddition: The Diels-Alder reaction provides a convergent route to form the second ring of the naphthalene system. nih.gov

Annulation Reactions: These involve the formation of a new ring onto an existing one. This includes transition-metal-catalyzed reactions of aryl halides with alkynes and the Dötz reaction involving Fischer carbenes. nih.gov

Haworth Synthesis: A classical method involving the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), followed by reduction, intramolecular cyclization, and aromatization to form the naphthalene core. wordpress.com

Electrophilic Cyclization: Substituted naphthalenes, including iodonaphthols, can be prepared regioselectively via the 6-endo-dig electrophilic cyclization of specifically designed arene-containing propargylic alcohols. nih.gov

Photochemical Cycloaddition: Modern methods, such as visible-light-driven photoredox [4+2] cycloadditions of sulfoxonium ylides with alkenes, can be used to assemble tetralone scaffolds, which are direct precursors to naphthalenes. acs.org

Electrophilic Aromatic Substitution Strategies for Naphthalene Ring Formation

Electrophilic aromatic substitution (EAS) is arguably the most fundamental reaction type in naphthalene chemistry. wordpress.com It is crucial both for the formation of the ring system (via intramolecular cyclization) and for its subsequent functionalization. Naphthalene is more reactive than benzene in EAS reactions. libretexts.orgvedantu.com

The orientation of substitution on the naphthalene ring is highly dependent on reaction conditions and the nature of the electrophile. libretexts.org

Kinetic vs. Thermodynamic Control: Substitution at the C1 (α) position is generally favored kinetically because the carbocation intermediate is better stabilized by resonance, allowing one benzene ring to remain fully aromatic. wordpress.comlibretexts.org Substitution at the C2 (β) position is often the thermodynamically more stable product and can be favored at higher temperatures, as seen in sulfonation reactions. libretexts.orgscribd.com For example, sulfonation at 80°C yields primarily 1-naphthalenesulfonic acid, while at 160°C, the product is 2-naphthalenesulfonic acid. wordpress.comscribd.com

Regioselectivity in Halogenation and Nitration: Reactions like bromination and nitration typically yield the 1-substituted product as the major isomer due to the kinetic preference for α-attack. vedantu.comscribd.com

In a stepwise synthesis of this compound on a pre-formed core, the existing substituents would direct subsequent substitutions. An activating, ortho-para directing group like a methoxy group would strongly influence the position of incoming electrophiles, a critical consideration for installing the iodo and cyano (or its precursor) groups in the correct positions. For example, Friedel-Crafts acylation, a key C-C bond-forming reaction, is sensitive to the solvent used; in carbon disulfide, the 1-isomer is the main product, whereas in nitrobenzene, the 2-isomer dominates. libretexts.org Careful selection of the reaction sequence and conditions is therefore paramount.

Table 3: Summary of Regioselectivity in Naphthalene Electrophilic Aromatic Substitution

Reaction Conditions Major Product Governing Factor
Nitration (HNO₃/H₂SO₄) Standard 1-Nitronaphthalene (B515781) vedantu.com Kinetic Control wordpress.comlibretexts.org
Halogenation (Br₂, Cl₂) No catalyst needed 1-Halonaphthalene vedantu.com Kinetic Control wordpress.comlibretexts.org
Sulfonation ~80 °C 1-Naphthalenesulfonic acid wordpress.comscribd.com Kinetic Control
Sulfonation ~160-180 °C 2-Naphthalenesulfonic acid wordpress.comscribd.com Thermodynamic Control
Friedel-Crafts Acylation CS₂ (solvent) 1-Acylnaphthalene libretexts.org Kinetic Control

Cycloaddition and Annulation Routes to Naphthalene Derivatives

The construction of the core naphthalene scaffold is a foundational step in the synthesis of complex derivatives. Cycloaddition and annulation reactions represent powerful strategies for assembling this bicyclic aromatic system from simpler, acyclic, or monocyclic precursors. These methods offer a high degree of control over the substitution pattern of the resulting naphthalene ring, which is crucial for the efficient synthesis of specifically functionalized targets.

One prominent approach is the [4+2] cycloaddition, or Diels-Alder reaction, which can form the naphthalene system in a single, convergent step. Variations of this strategy have been developed to accommodate a wide range of functionalities. More recently, visible-light energy-transfer catalysis has enabled the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules themselves with vinyl benzenes, creating sp³-rich three-dimensional structures. rsc.org This highlights the versatility of cycloaddition pathways in modern organic synthesis.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also central to naphthalene synthesis. These can include:

Lewis acid-catalyzed annulations: For instance, the reaction of Donor-Acceptor (D-A) cyclobutanes with 2-naphthols can lead to highly functionalized naphthalene-fused oxepines. researchgate.netbohrium.com This proceeds through a ring-opening of the cyclobutane (B1203170) followed by an intramolecular cyclization. bohrium.com

Electrophilic cyclization: Substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using reagents like I₂, ICl, or NBS. nih.gov This method is tolerant of various functional groups and allows for precise placement of substituents. For example, the cyclization of 2-naphthyl alkynol occurs selectively at the C1 position of the naphthalene ring. nih.gov

Skeletal Editing: Innovative methods involve the transmutation of atoms within a heterocyclic framework. A recently developed protocol achieves a nitrogen-to-carbon single-atom transmutation in isoquinolines using a phosphonium (B103445) ylide as the carbon source, providing direct access to a variety of substituted naphthalenes. nih.gov

These strategies provide diverse and regioselective routes to polysubstituted naphthalenes, which serve as key precursors for the target compound, this compound. rsc.orgnih.gov

Table 1: Comparison of Selected Annulation Strategies for Naphthalene Synthesis

Methodology Precursors Key Reagents/Catalysts Key Features
Electrophilic Cyclization nih.gov Arene-containing propargylic alcohols I₂, ICl, NBS, PhSeBr Mild conditions, high regioselectivity, good functional group tolerance.
Lewis Acid-Catalyzed Annulation bohrium.com Donor-Acceptor (D-A) cyclobutanes, 2-naphthols Ga(OTf)₃, NBS/DBU Mild conditions, access to complex fused systems.

| Nitrogen-to-Carbon Transmutation nih.gov | Substituted isoquinolines | Phosphonium ylide | Skeletal editing, direct access to substituted naphthalenes from heterocycles. |

Introduction and Regioselective Functionalization of Iodine, Methoxy, and Carbonitrile Moieties

Once the naphthalene core is established, the precise installation of the iodo, methoxy, and carbonitrile functional groups is required. The challenge lies in controlling the regioselectivity of these installations to achieve the specific 5-iodo, 6-methoxy, and 1-carbonitrile substitution pattern. The electronic properties of the naphthalene ring and the influence of existing substituents heavily dictate the position of subsequent functionalization. Therefore, developing directed and regiospecific protocols is essential for an efficient synthetic route.

Directed Iodination Protocols for Naphthalene Systems

The introduction of iodine onto an aromatic ring is a critical step for enabling further transformations, such as cross-coupling reactions. Directed iodination protocols are employed to control the position of the incoming iodine atom. For naphthalene systems, electrophilic iodination is a common strategy. The regioselectivity is governed by the electronic and steric effects of substituents already present on the ring.

In the absence of strong directing groups, electrophilic substitution on naphthalene typically favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stabilization of the carbocation intermediate. To achieve specific iodination at the C5 position, the synthesis may rely on a precursor that already contains directing groups. For instance, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) are effective oxidants and iodine sources in palladium-catalyzed C-H functionalization reactions, though controlling site selectivity between different positions can be challenging. researchgate.net Electrophilic cyclization of specifically designed arene-containing alkynes with molecular iodine (I₂) can also yield iodo-substituted naphthalenes with high regiocontrol. nih.gov

Regiospecific Methoxy Group Installation Techniques

The installation of a methoxy group at the C6 position of the naphthalene ring requires regiospecific methods. The choice of strategy often depends on the available precursors. If a hydroxyl group is present at the C6 position (a 6-naphthol derivative), a straightforward Williamson ether synthesis with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base is typically effective.

Alternatively, metalation followed by reaction with an electrophilic oxygen source can be used. However, the regiochemistry of metalation on naphthalenes is complex. For 2-methoxynaphthalene, metalation with superbases occurs exclusively at the C3 position, as attack at the C1 (peri) position is disfavored due to steric repulsion and coordination effects. researchgate.net This highlights the need to carefully select the precursor and reaction conditions to direct functionalization to the desired C6 position. In the synthesis of some complex molecules, alkoxy groups are incorporated early in the synthesis of the naphthalene ring itself, for example, to stabilize cyclophane structures through donor-acceptor interactions. nih.govacs.org

Carbonitrile Group Introduction and Derivatization from Precursors

The carbonitrile (–C≡N) group is a versatile functional group that can be introduced onto the naphthalene ring through several methods. libretexts.org When it is the principal functional group on a ring, the suffix "-carbonitrile" is added to the name of the parent ring, with the carbon of attachment numbered as C1. libretexts.org

Common methods for its introduction at the C1 position include:

Sandmeyer Reaction: This classic method involves the diazotization of a 1-aminonaphthalene derivative with a nitrite (B80452) source (e.g., NaNO₂) in acidic conditions, followed by treatment with a copper(I) cyanide salt. This is often a reliable method for introducing a nitrile group onto an aromatic ring.

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halide) is present at the C1 position and the ring is sufficiently activated, direct displacement with a cyanide salt (e.g., NaCN or KCN) can be achieved. This reaction is often facilitated by palladium or copper catalysts.

From an Aldehyde or Carboxylic Acid: A 1-naphthaldehyde (B104281) precursor can be converted to the corresponding oxime, which is then dehydrated to yield the nitrile. Similarly, a 1-naphthoic acid can be converted to a primary amide, which is subsequently dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA) to afford the 1-carbonitrile. libretexts.org

The nitrile group itself is electrophilic at the carbon atom and can undergo further reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of this compound, the aryl iodide at the C5 position serves as an excellent handle for such transformations. Palladium-catalyzed reactions, in particular, are widely used to modify aryl halides with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Aryl Iodides

The Suzuki-Miyaura coupling reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov For a substrate like this compound, the aryl iodide at C5 is the reactive site. The reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position.

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the naphthalene derivative.

Transmetalation: The organic group from the boron reagent (e.g., an arylboronic acid or boronate ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Aryl iodides are generally more reactive than the corresponding bromides or chlorides. Studies on the Suzuki-Miyaura coupling of bromo- and dibromonaphthalenes have shown that the electronic nature of the substituents on the boronic acid can significantly influence reaction yields, with electron-donating groups often leading to higher efficiency. researchgate.net Copper-catalyzed Suzuki-Miyaura couplings have also emerged as an alternative to palladium-based systems for reacting aryl iodides with aryl boronate esters. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Component Examples Purpose/Role
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Facilitates the oxidative addition and reductive elimination steps.
Ligand PPh₃, dppf, Phenanthroline Stabilizes the palladium center and modulates its reactivity.
Boron Reagent Arylboronic acids (Ar-B(OH)₂), Arylboronate esters (Ar-B(pin)) Source of the new carbon fragment.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the organoboron reagent for transmetalation.

| Solvent | Toluene, Dioxane, DME, THF/H₂O | Solubilizes reactants and influences reaction rate and selectivity. |

Transition-Metal-Free Synthetic Routes and Arylation Reactions Involving Iodine

While transition-metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal in sustainable chemistry. For the functionalization of iodo-naphthalenes, reactions involving hypervalent iodine reagents are particularly relevant. Diaryliodonium salts have emerged as versatile arylating agents capable of forming C-C and C-heteroatom bonds without a metal catalyst. beilstein-journals.orgnih.gov These reagents are typically stable, water-soluble, and highly reactive towards a wide range of nucleophiles. nih.gov

The mechanism of these arylations can proceed through several pathways. One common route involves ligand coupling, where the nucleophile attacks the iodine center, followed by reductive elimination to form the arylated product and an iodoarene byproduct. acs.orgnih.gov Alternatively, under specific conditions, diaryliodonium salts can act as sources of aryl radicals or arynes, further expanding their synthetic utility. acs.orgnih.gov

This methodology is highly applicable to the synthesis of precursors for this compound. For example, a methoxy-substituted naphthalene could be arylated using a diaryliodonium salt. Conversely, an iodo-naphthalene can be converted into a diaryliodonium salt in situ and then reacted with various nucleophiles, including cyanide, alkoxides, and amines. beilstein-journals.orgacs.org This approach avoids potential issues associated with metal catalysis, such as product contamination and DNA degradation in biological applications, making it an attractive "green" alternative. nih.gov

Table 3: Examples of Transition-Metal-Free Arylations with Diaryliodonium Salts

Diaryliodonium SaltNucleophile/SubstrateConditionsBond FormedReference
Diphenyliodonium TriflatePhenolsKOtBu, Room TempC(sp²)-O beilstein-journals.org
Diaryl(mesityl)iodonium Saltsα-Nitro DerivativesK₂CO₃, 2hC(sp³)-C(sp²) beilstein-journals.org
Diaryliodonium SaltsIndolesDMF, 100 °CC(sp²)-C(sp²) acs.org
Diaryliodonium SaltsPyrazolesaq. NH₃, Room TempN-C(sp²) nih.gov

Electrochemical Synthesis Methods for Naphthalene Derivatives

Electrochemical synthesis represents a green and powerful technology that uses electricity to drive chemical transformations, often avoiding harsh reagents and reducing waste. rsc.orggre.ac.uk This approach can be applied to the synthesis and functionalization of naphthalene derivatives through anodic oxidation or cathodic reduction. gre.ac.uk

For a molecule like this compound, electrosynthesis could be envisioned for several key steps. One of the most challenging transformations, the introduction of a nitrile group, can potentially be achieved via electrochemical C-H cyanation. rsc.orgchemrxiv.org Studies have shown that acetonitrile (B52724) can serve as both the solvent and a non-toxic cyanation reagent under catalyst-free electrochemical conditions for the direct cyanation of imine derivatives. rsc.orgchemrxiv.org Applying this concept to an appropriately functionalized naphthalene precursor could provide a direct route to the carbonitrile moiety.

Furthermore, electrochemical methods can be used to modify existing substituents. For example, anodic oxidation of methyl-substituted arenes (like a methoxytolylnaphthalene precursor) can lead to the formation of aldehydes, which are versatile synthetic handles. gre.ac.uk The reactivity in electrosynthesis is controlled by the applied potential and the electrode materials, allowing for a degree of selectivity. For instance, in a molecule with multiple functional groups, the one with the lowest oxidation or reduction potential can be targeted. The electrochemical behavior of naphthalene derivatives has been investigated, providing a basis for designing targeted synthetic transformations. researchgate.netiucr.org

Table 4: Representative Electrochemical Transformations of Aromatic Compounds

SubstrateReagent/ConditionsTransformationKey FeatureReference
Imine DerivativesAcetonitrile, Carbon/Magnesium electrodesC-H CyanationCatalyst-free, non-toxic cyanide source rsc.orgchemrxiv.org
Toluene DerivativesMethanol, Anodic oxidationSide-chain oxidation to aldehyde (via acetal)Green oxidation method gre.ac.uk
Carboxylic AcidsAnodic oxidationDecarboxylation (Kolbe or Hofer-Moest)Generation of radicals or carbocations gre.ac.uk
2-MethoxynaphthaleneCyclic Voltammetry studyCharacterization of redox behaviorFoundation for electrosynthesis design researchgate.net

Photochemical and Radical-Mediated Synthetic Pathways

Photochemical reactions, governed by the principle that light must be absorbed for a reaction to occur (Grotthuss-Draper law), offer unique pathways for bond formation. msu.edu The iodo-substituent in precursors to this compound is an excellent handle for radical-mediated transformations. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with UV light to generate an aryl radical. This highly reactive intermediate can then participate in a variety of synthetic transformations.

Aryl radicals generated from iodoarenes can be trapped by radical acceptors or participate in cyclization and addition reactions. organic-chemistry.org For instance, metal-free borylation of aryl iodides can proceed via a radical mechanism involving a single-electron transfer (SET) to the aryl iodide, forming an aryl radical that subsequently reacts to form an arylboronic ester. organic-chemistry.org This provides a metal-free route to versatile boronic ester intermediates from iodo-naphthalenes.

Modern photoredox catalysis has further expanded the scope of these reactions, using visible light and a photocatalyst to generate radicals under exceptionally mild conditions. acs.org For example, nitrogen-centered radicals can be generated from amides and used in intramolecular cyclizations. acs.org Similarly, the photochemistry of naphthalene diimides has been studied, showing that they can be photoreduced to anion radicals, which can then initiate further radical chemistry. nih.gov These photochemical and radical-based strategies provide powerful, and often complementary, approaches to the transition-metal-catalyzed methods for functionalizing the naphthalene core. nih.gov

Table 5: Examples of Photochemical and Radical-Mediated Reactions

Substrate TypeActivation MethodRadical GeneratedApplicationReference
Aryl IodidesSET reagent, 105 °CAryl RadicalMetal-free borylation organic-chemistry.org
Diaryliodonium SaltsPhotoredox Catalysis (visible light)Aryl RadicalC-H arylation of heterocycles nih.gov
Naphthalene DiimidesUV Irradiation (>300 nm)Anion RadicalGeneration of solvent radicals nih.gov
BenzamidesPhotoredox Catalysis (Ir catalyst)Amidyl RadicalAlkene carboamination acs.org
AlkanesLight-induced chlorinationChain reactionHigh quantum yield chlorination msu.edu

Compound Index

Chemical Reactivity and Transformation Mechanisms of 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety is the principal site of reactivity in the molecule. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making iodine an excellent leaving group in several reaction classes. This characteristic allows 5-Iodo-6-methoxynaphthalene-1-carbonitrile to serve as a versatile precursor in organic synthesis.

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. However, unlike aliphatic SN1 and SN2 reactions, these substitutions on aromatic rings have specific mechanistic requirements. chemsrc.com

The most common pathway, the SNAr mechanism, involves a two-step addition-elimination process. orgsyn.org In this mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. chemsrc.com For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemsrc.comorgsyn.org In this compound, the strongly electron-withdrawing cyano (-CN) group is on a separate ring from the iodo leaving group and is not in a direct ortho or para position to activate it in the classical sense. While the cyano group deactivates the ring system toward electrophilic attack, its influence might not be sufficient to significantly promote the formation of a Meisenheimer complex at the C-5 position. Recent studies have also provided evidence for concerted SNAr mechanisms that bypass a discrete Meisenheimer intermediate, although these are also subject to the electronic influences on the ring. rsc.org

An alternative pathway for nucleophilic substitution on aryl iodides is the radical nucleophilic aromatic substitution (SRN1) mechanism. orgsyn.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. This intermediate then fragments, losing an iodide ion to generate an aryl radical. The aryl radical subsequently reacts with the incoming nucleophile to form a new radical anion, which propagates the chain. This mechanism does not require the strong electronic activation by ortho/para electron-withdrawing groups that the SNAr pathway does and is a viable route for unactivated aryl halides, particularly iodides.

Table 1: Comparison of Plausible Nucleophilic Aromatic Substitution Mechanisms

Mechanism Key Intermediate Requirement for this compound Favored By
SNAr (Addition-Elimination) Meisenheimer Complex chemsrc.com Strong electron-withdrawing group ortho/para to iodine chemsrc.com Highly polar solvents; strong nucleophiles.
SRN1 (Radical-Nucleophilic) Aryl Radical Anion, Aryl Radical No strong activation needed; suitable for aryl iodides. Photochemical or solvated electron initiation; radical scavengers inhibit the reaction.

| Benzyne (Elimination-Addition) | Naphthalyne | Strong base to deprotonate hydrogen adjacent to iodine. | Extremely strong bases (e.g., NaNH2). |

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom on an aromatic ring, typically hydrogen, with an electrophile. The reaction proceeds via a high-energy cationic intermediate (an arenium ion or sigma complex), and the rate is highly sensitive to the substituents already on the ring.

In this compound, the substituents have competing effects on the naphthalene (B1677914) ring's reactivity towards electrophiles.

Methoxy (B1213986) Group (-OCH3): This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density via resonance.

Cyano Group (-CN): This is a strong deactivating group, withdrawing electron density from the ring inductively and via resonance, and is a meta-director.

Iodo Group (-I): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because they can donate electron density through resonance.

A notable reaction in this class is ipso substitution, where the incoming electrophile displaces a substituent other than hydrogen. The carbon-iodine bond is susceptible to this type of attack, and the iodo group can be replaced by an incoming electrophile (as I+). This is often an undesired side reaction but can be exploited synthetically.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Electronic Effect Activating/Deactivating Directing Influence
-OCH3 Electron-donating (resonance) > Electron-withdrawing (inductive) Activating Ortho, Para
-CN Electron-withdrawing (resonance and inductive) Deactivating Meta

| -I | Electron-withdrawing (inductive) > Electron-donating (resonance) | Deactivating | Ortho, Para |

The aryl iodide functionality makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The high reactivity of the C-I bond in oxidative addition steps makes aryl iodides preferred substrates for catalysts, most commonly those based on palladium.

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium.

The mechanism of these cross-coupling reactions typically involves a catalytic cycle centered on the transition metal (e.g., Palladium). The cycle generally consists of three main steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl iodide (this compound), inserting into the carbon-iodine bond to form a high-valent palladium(II) intermediate.

Transmetalation (for couplings like Suzuki or Stille) or Carbopalladation (for Heck): The second coupling partner (e.g., the organoboron compound) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C or C-heteroatom bond and regenerating the active palladium(0) catalyst, which re-enters the cycle. The choice of ligand on the palladium catalyst is crucial for stabilizing the metal center and facilitating these steps.

While most cross-coupling reactions are believed to proceed through the organometallic catalytic cycles described above, the involvement of radical intermediates has been identified in certain cases. As previously discussed under nucleophilic substitution, the SRN1 pathway proceeds entirely through radical intermediates. In the context of some transition-metal-catalyzed reactions, single-electron transfer (SET) processes can initiate radical pathways that may compete with or be part of the main catalytic cycle. The formation of an aryl radical from this compound could lead to alternative or side products.

Aryl halides can undergo elimination reactions in the presence of a very strong base to form highly reactive intermediates known as arynes (or benzynes). For this compound, treatment with a potent base like sodium amide (NaNH2) could potentially abstract a proton from one of the carbons adjacent to the iodo-substituted carbon (C-4). Subsequent elimination of hydrogen iodide (HI) would generate a highly strained "naphthalyne" intermediate containing a formal triple bond within the aromatic ring.

This naphthalyne intermediate is a powerful electrophile and will rapidly react with any available nucleophiles in the reaction mixture, or undergo pericyclic reactions like [4+2] cycloadditions. This method allows for the introduction of substituents in positions that may not be accessible through other substitution pathways.

An extensive review of scientific literature and chemical databases reveals a significant lack of specific studies on the chemical reactivity and transformation mechanisms of This compound . While the functional groups present in the molecule—iodide, methoxy, and carbonitrile—are well-understood in organic chemistry, documented research detailing their reactions specifically on this naphthalene scaffold is not publicly available. Safety Data Sheets for the compound explicitly state that reactivity data is not available. chemicalbook.in

Therefore, it is not possible to provide a detailed, evidence-based article on the specific reaction mechanisms, such as O-demethylation, hydrolysis, or reduction, for this compound itself. The generation of such an article would require speculation from the general behavior of these functional groups on other molecules, which would not meet the required standards of scientific accuracy for this specific, unstudied compound.

General Reactivity Principles of Constituent Functional Groups

While specific data is absent for the target molecule, the expected reactivity can be inferred from the general behavior of its functional groups. This section provides a brief overview of these principles, which have not been specifically tested or verified for this compound.

Reactions Involving the Methoxy Group

O-Demethylation: The methoxy group (-OCH₃) on an aromatic ring can typically be cleaved to form a hydroxyl group (-OH) using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This process, known as O-demethylation, is a common strategy in the synthesis of phenols. molbase.com The reaction proceeds via nucleophilic attack on the methyl group or through protonation of the ether oxygen followed by cleavage.

Transformations of the Carbonitrile Functional Group

Hydrolysis to Carboxylic Acids: The carbonitrile (or nitrile, -C≡N) group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. chemicalbook.in Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water. chemicalbook.in The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis uses a strong base, like sodium hydroxide, to attack the electrophilic carbon, also forming an amide intermediate before yielding a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. chemicalbook.in

Reduction to Amines and Imines: Nitriles can be reduced to primary amines (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. The use of a less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can often stop the reduction at the imine stage, which is then hydrolyzed to an aldehyde upon aqueous workup. Catalytic hydrogenation is another common method for reducing nitriles to primary amines.

Nucleophilic Addition Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. For instance, Grignard reagents (R-MgBr) can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This provides a valuable method for carbon-carbon bond formation.

Summary Table of General Reactions

Functional GroupReaction TypeReagentsPotential Product
MethoxyO-DemethylationBBr₃, HBrPhenol
CarbonitrileHydrolysisH₃O⁺ or NaOH (aq), heatCarboxylic Acid
CarbonitrileReduction1. LiAlH₄ 2. H₂OPrimary Amine
CarbonitrileReduction1. DIBAL-H 2. H₂OAldehyde
CarbonitrileNucleophilic Addition1. R-MgBr 2. H₂OKetone

Note: The reactions listed in the table represent general transformations for these functional groups and have not been specifically reported for this compound. The feasibility and outcome of these reactions on the target compound are unknown.

Cross-Coupling Reagent in C-C and C-Heteroatom Bond Formation

Multi-Component Reactions and Cascade Processes Involving this compound

There is no available scientific literature detailing the use of this compound as a substrate in multi-component reactions (MCRs) or cascade processes. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, and cascade reactions, which entail a series of intramolecular reactions, are powerful tools in modern organic synthesis for building molecular complexity efficiently.

The functional groups present in this compound, such as the aryl iodide and the nitrile, are often employed in such reactions. For instance, the iodo group could potentially undergo a sequence of metal-catalyzed cross-coupling reactions within a cascade, while the nitrile group could be a precursor for the formation of heterocycles in MCRs. However, no studies have been published that demonstrate these applications for this specific molecule.

Due to the absence of research data, a data table of reaction examples and yields cannot be provided.

Stereochemical Considerations in Reactivity and Asymmetric Transformations (if applicable to chiral derivatives)

There is no information available in the scientific literature regarding the stereochemical aspects of the reactivity of this compound or its chiral derivatives. Asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, have not been reported for this compound.

Research in this area would typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, or the synthesis of chiral derivatives of this compound and the study of their stereoselective reactions. The absence of such studies means that no data on enantiomeric excess, diastereomeric ratios, or specific rotations can be presented.

Therefore, a data table detailing stereoselective transformations is not applicable.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing granular information about the chemical environment of magnetically active nuclei. For 5-Iodo-6-methoxynaphthalene-1-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary evidence for the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration). The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and bonding environment.

For this compound, the expected chemical shifts are influenced by the electron-donating methoxy (B1213986) (-OCH₃) group, the electron-withdrawing cyano (-CN) group, and the anisotropic and heavy-atom effects of the iodine atom. The methoxy protons would appear as a sharp singlet, while the aromatic protons on the naphthalene (B1677914) ring would exhibit complex splitting patterns due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures, as direct experimental data is not publicly available. Actual values may vary.)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-27.4 - 7.6Doublet
H-37.7 - 7.9Doublet of doublets
H-48.0 - 8.2Doublet
H-77.2 - 7.4Singlet (or narrow doublet)
H-88.3 - 8.5Singlet (or narrow doublet)
-OCH₃3.9 - 4.1Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and substituent effects. organicchemistrydata.orgresearchgate.netchemicalbook.com Actual values may vary.)

Carbon Predicted Chemical Shift (δ, ppm)
C-1110 - 115
C-2130 - 135
C-3128 - 132
C-4135 - 140
C-4a125 - 130
C-590 - 95
C-6155 - 160
C-7115 - 120
C-8130 - 135
C-8a130 - 135
-CN117 - 120
-OCH₃55 - 60

To definitively assign these resonances and confirm the connectivity, a series of 2D NMR experiments are crucial. princeton.edusdsu.eduyoutube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, and H-3 with H-4), confirming their positions on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. sdsu.eduyoutube.com This allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-4 bonds) between carbons and protons. sdsu.edue-bookshelf.de It is vital for identifying quaternary carbons (like C-1, C-4a, C-5, C-6, C-8a, and the cyano carbon) by their correlations to nearby protons. For instance, the methoxy protons would show an HMBC correlation to C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the relative positions of substituents. A NOESY correlation would be expected between the methoxy protons and the aromatic proton at C-7, and between the H-8 proton and the iodine at C-5 (via its influence on relaxation).

Deuterium (²H) NMR can be a powerful tool in isotopic labeling studies to trace metabolic pathways or elucidate reaction mechanisms. acs.org In the context of this compound, selective deuteration at specific positions could be used to simplify complex ¹H NMR spectra or to probe site-specific interactions. armar-europa.deunl.ptnih.govnih.gov For instance, synthesizing a deuterated analog would allow for the study of kinetic isotope effects in reactions involving this compound. The use of deuterated solvents is also a standard practice in NMR to avoid large solvent signals in the spectrum. armar-europa.de

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. caltech.edu The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond vibrations (stretching, bending), making these methods excellent for identifying functional groups. scispace.com

For this compound, key vibrational bands would confirm the presence of its characteristic functional groups.

Table 3: Characteristic IR and Raman Bands for this compound (Note: These are predicted frequency ranges based on known data for similar functional groups. scispace.comnist.gov)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Nitrile (-C≡N)C≡N stretch2220 - 2240StrongStrong
Aromatic RingC=C stretch1500 - 1600Medium-StrongStrong
Methoxy (-OCH₃)C-H stretch (sp³)2850 - 3000MediumMedium
Methoxy (-OCH₃)C-O stretch1020 - 1075 (asym), 1200-1275 (sym)StrongWeak
Aromatic C-HC-H stretch (sp²)3000 - 3100Medium-WeakStrong
Aromatic C-HC-H out-of-plane bend700 - 900StrongWeak
C-IC-I stretch500 - 600Medium-StrongStrong

The strong, sharp absorption around 2230 cm⁻¹ in the IR spectrum would be a definitive indicator of the nitrile group. The various C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy ether and the C-I stretching vibration at lower wavenumbers would also be characteristic features.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. nih.govmt.com The naphthalene core is an excellent chromophore, and its absorption and emission properties are modulated by its substituents.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions due to π→π* transitions within the aromatic system. utoronto.ca The presence of the methoxy (auxochrome) and cyano groups, along with the iodine atom, would cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. Naphthalene derivatives are known for their fluorescence, and this compound is expected to be emissive, although the heavy iodine atom may lead to some quenching of fluorescence via intersystem crossing. mdpi.comresearchgate.net

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands change with the polarity of the solvent. mdpi.comresearchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. For molecules with significant intramolecular charge transfer (ICT) character, such as naphthalenes with donor and acceptor groups, solvatochromism can be pronounced. mdpi.com

In this compound, the methoxy group acts as an electron donor and the nitrile group as an electron acceptor. This donor-acceptor substitution pattern on the naphthalene ring suggests that the molecule could exhibit solvatochromic behavior. acs.org A study of its absorption and fluorescence spectra in a range of solvents with varying polarity would likely reveal a bathochromic (red) shift in the emission maximum as solvent polarity increases, which is characteristic of an excited state with a larger dipole moment than the ground state. This sensitivity to the local environment makes such compounds interesting as potential fluorescent probes. nih.gov

Intersystem Crossing and Triplet State Characterization

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is largely governed by the strength of spin-orbit coupling (SOC), which facilitates the formally forbidden spin flip. For this compound, the presence of a heavy iodine atom is expected to significantly enhance the rate of intersystem crossing. This phenomenon, known as the "heavy-atom effect," increases spin-orbit coupling and promotes the population of triplet states.

The study of similar molecules, such as nitronaphthalene derivatives, has shown that the introduction of certain functional groups can promote ISC, leading to very weak fluorescence as the excited state energy is efficiently transferred to the triplet manifold. researchgate.net The rate of ISC and the subsequent lifetime of the triplet state are critical parameters in the photophysical behavior of a molecule. Theoretical investigations into related aromatic systems suggest that the formation of the triplet state can occur on ultrafast timescales, sometimes within hundreds of femtoseconds, and is dependent on the energy gap between the singlet and triplet states. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, HRMS would distinguish its unique formula (C₁₂H₈INO) from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

FormulaIsotopeTheoretical Exact Mass (Da)
C₁₂H₈INOMonoisotopic308.9651
C₁₂H₈INOAverage309.0966

Tandem Mass Spectrometry (MS/MS) involves the mass selection of a specific ion (the precursor ion) followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. This provides detailed structural information. The fragmentation of this compound is expected to follow pathways characteristic of its functional groups: an aromatic nitrile, an aryl iodide, and a methoxy ether. libretexts.org

Aromatic systems typically show a strong molecular ion peak due to their stability. libretexts.org Common fragmentation patterns for aromatic nitriles can include the loss of hydrocyanic acid (HCN, M-27) or a cyanide radical (·CN, M-26). miamioh.edu The methoxy group can be lost as a methyl radical (·CH₃, M-15) or a methoxy radical (·OCH₃, M-31). The carbon-iodine bond is also a likely site for cleavage, resulting in the loss of an iodine radical (·I, M-127).

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (Nominal)
309[M - CH₃]⁺·CH₃294
309[M - HCN]⁺HCN282
309[M - OCH₃]⁺·OCH₃278
309[M - I]⁺·I182
294[M - CH₃ - CO]⁺CO266

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable data on the molecular geometry, conformation, and intermolecular interactions of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. nih.gov For this compound, several key interactions are anticipated to direct its solid-state architecture.

Halogen Bonding: A prominent interaction is expected to be the halogen bond between the electrophilic region on the iodine atom and the nitrogen atom of the nitrile group (C−I···N). This type of interaction is a strong and directional non-covalent bond that can significantly influence crystal packing. researchgate.netdntb.gov.ua Studies on related iodo-substituted aromatic nitriles have confirmed the presence of robust C≡N···I halogen bonds that link molecules into chains. dntb.gov.ua Halogen bonds involving iodine and oxygen (I···O) are also recognized as strong interactions. researchgate.net

C−H···π Interactions: The hydrogen atoms on the naphthalene ring can interact with the π-electron system of an adjacent naphthalene core. These C−H···π interactions are a common feature in the crystal structures of aromatic hydrocarbons and their derivatives.

Table 3: Anticipated Intermolecular Interactions in Solid this compound

Interaction TypeDonorAcceptorSignificance
Halogen BondC-IN (nitrile)Strong, directional, key packing motif researchgate.netdntb.gov.ua
Halogen BondC-IO (methoxy)Potentially significant stabilizing interaction researchgate.net
C−H···π InteractionC-H (aromatic)π-system (naphthalene)Contributes to crystal cohesion
π-π StackingNaphthalene RingNaphthalene RingImportant for overall lattice stability researchgate.net

X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The naphthalene core is expected to be largely planar. A key conformational feature would be the orientation of the methoxy group relative to the naphthalene ring. Conformational analysis of similar structures, like 5,6-Dimethoxy-1-indanone, has shown that the orientation of methoxy groups is a critical determinant of the most stable conformer. nih.gov The nitrile group is expected to be coplanar with the aromatic ring to maximize conjugation. The analysis would also show any slight deviations from planarity in the naphthalene system caused by the steric influence of the substituents.

Table 4: Representative Molecular Geometry Parameters (Theoretical)

ParameterAtoms InvolvedExpected ValueNotes
Bond LengthC-I~2.10 ÅTypical for aryl iodides
Bond LengthC≡N~1.15 ÅStandard for nitriles
Bond LengthC(aryl)-O~1.36 ÅAryl ether linkage
Torsion AngleC(ring)-C(ring)-O-C(methyl)~0° or ~180°Indicates coplanarity or anti-planar orientation

Note: These are generalized theoretical values. Actual values would be determined by X-ray diffraction.

Advanced Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the separation of enantiomers of pharmaceutical intermediates and complex organic molecules like this compound. Its high resolution, sensitivity, and accuracy make it an indispensable tool in both research and quality control settings.

The determination of chemical purity and the quantification of enantiomeric excess are critical parameters in the characterization of chiral compounds. HPLC, with its versatile column chemistries and detection methods, is exceptionally well-suited for these analyses.

Purity Determination using Reversed-Phase HPLC (RP-HPLC)

The purity of this compound can be effectively determined using a reversed-phase HPLC method. This approach separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a naphthalene derivative would involve a C18 column, which is packed with silica (B1680970) particles that have been chemically modified with octadecylsilyl groups. The separation is achieved by running a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) through the column. The UV detector is commonly set at a wavelength where the naphthalene ring system exhibits strong absorbance, such as 254 nm or 285 nm, to ensure high sensitivity for the compound and its potential impurities.

Below is a proposed set of parameters for the purity analysis of this compound.

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent separation for a wide range of nonpolar to moderately polar compounds, including naphthalene derivatives.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase system for reversed-phase chromatography, offering good peak shape and resolution.
Gradient 0-25 min: 40-70% B25-30 min: 70-40% BA gradient elution is necessary to separate compounds with a range of polarities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between separation efficiency and analysis time.
Detection UV at 254 nm or 285 nmNaphthalene derivatives typically have strong UV absorbance at these wavelengths, allowing for sensitive detection.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Enantiomeric Excess (e.e.) Determination using Chiral HPLC

Since this compound can exist as enantiomers if it possesses a chiral center (which would depend on its synthesis and potential for atropisomerism, though not inherently chiral from its name alone), the determination of its enantiomeric excess (e.e.) would be crucial. Chiral HPLC is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation.

The choice of CSP is critical and is often based on the functional groups present in the molecule. For naphthalene derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often successful. The mobile phase in chiral separations typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The following table outlines a proposed method for the chiral separation of this compound.

ParameterSuggested ConditionRationale
Column Chiralcel® OD-H (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are widely applicable for the separation of a broad range of chiral compounds, including aromatic compounds.
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)A common mobile phase for normal-phase chiral separations, offering good selectivity on polysaccharide-based CSPs.
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for chiral HPLC, optimized to achieve the best balance of resolution and analysis time.
Detection UV at 254 nmProvides sensitive detection for the aromatic compound.
Column Temp. 25 °CTemperature can significantly affect chiral recognition; a controlled temperature is essential for reproducibility.

The development and validation of these HPLC methods would require experimental work to optimize the conditions for resolution, peak shape, and analysis time to ensure accurate and reliable results for both purity and enantiomeric excess determination.

Theoretical and Computational Investigations of 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.govbohrium.comresearchgate.net DFT methods are used to determine the optimized ground-state geometry of 5-Iodo-6-methoxynaphthalene-1-carbonitrile, predicting key structural parameters.

Following geometric optimization, DFT is employed to analyze the molecule's electronic properties. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jeires.comtandfonline.com The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.comsamipubco.com A smaller gap generally implies higher reactivity and lower kinetic stability. tandfonline.com

Illustrative Geometric Parameters: While specific published data for this compound is not available, the following table presents representative geometric parameters for a substituted naphthalene (B1677914) core, as would be calculated by DFT methods.

ParameterBond/AngleRepresentative Value
Bond LengthC-C (aromatic)1.37 - 1.43 Å
C-I~2.10 Å
C-O (methoxy)~1.36 Å
C-C≡N~1.45 Å
C≡N~1.15 Å
Bond AngleC-C-C (ring)118 - 122°
C-C-I~120°
C-O-C~118°

Illustrative Electronic Properties: This table contains typical electronic property values for a substituted naphthalene nitrile, calculated via DFT.

PropertySymbolRepresentative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.40
HOMO-LUMO Energy GapΔE4.75

Ab initio and semi-empirical methods offer alternative approaches to studying molecular properties. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy but at a significant computational expense, making them best suited for smaller molecules. scribd.comresearchgate.net

Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations. researchgate.netlibretexts.org This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net While less accurate, they can provide valuable qualitative insights and are often used for initial explorations before employing more rigorous methods. Both approaches can be used to calculate the geometric and electronic properties of this compound, providing a broader understanding when compared with DFT results.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion, MD can model how a molecule behaves in different environments, such as in solution or in a crystal lattice.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotation around the C-O bond of the methoxy (B1213986) group could be studied to understand its flexibility and preferred orientations. Furthermore, MD can simulate intermolecular interactions, providing insight into how the molecule might arrange itself with solvent molecules or other solute molecules, which is crucial for understanding its solubility and aggregation behavior. mdpi.comarxiv.org

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ucsb.eduwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, making it the center of nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, representing the center of electrophilicity. youtube.com By visualizing the spatial distribution of the HOMO and LUMO across the this compound structure, one can predict the most probable sites for electrophilic and nucleophilic attack. ucsb.edu

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. jeires.compku.edu.cn

Illustrative Global Reactivity Descriptors: The following table provides definitions and representative values for key reactivity descriptors, derived from the illustrative HOMO and LUMO energies in section 5.1.1.

DescriptorFormulaSignificanceRepresentative Value (eV)
Chemical Potentialμ = (EHOMO+ELUMO)/2Electron escaping tendency-3.775
Chemical Hardnessη = (ELUMO-EHOMO)/2Resistance to charge transfer2.375
Global SoftnessS = 1/ηMeasure of reactivity0.421
Electronegativityχ = -μPower to attract electrons3.775
Electrophilicity Indexω = μ²/2ηPropensity to accept electrons2.99

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an essential tool for identifying the sites of electrophilic and nucleophilic reactivity. uni-muenchen.deresearchgate.net The MEP map is color-coded to indicate charge distribution:

Red: Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential. walisongo.ac.idwolfram.com

For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group due to their high electronegativity. A region of positive potential (blue), known as a sigma-hole, might be observed on the outer side of the iodine atom, indicating its potential to act as a halogen bond donor. researchgate.netwalisongo.ac.id

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govacs.org It calculates the energies of electronic transitions from the ground state to various excited states.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. samipubco.com By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds within the this compound molecule.

Illustrative Predicted Spectroscopic Data: This table shows representative predicted data for a similar aromatic nitrile compound.

Spectroscopy TypeParameterRepresentative Predicted Value
UV-Vis (in silico)λmax (S0 → S1)~320 nm
Infrared (in silico)ν(C≡N stretch)~2230 cm-1
ν(C-O stretch)~1250 cm-1
ν(C-I stretch)~530 cm-1

Reaction Mechanism Elucidation through Transition State Modeling

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly advanced by computational chemistry, particularly through the modeling of transition states. While specific transition state modeling studies for this exact compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related naphthalene derivatives. osti.govacs.orguoa.gr Transition state theory allows for the calculation of activation energies and the visualization of the geometric and electronic structure of the highest-energy point along a reaction coordinate, providing profound insights into the kinetics and feasibility of a chemical transformation.

For this compound, several reaction types could be computationally investigated. The presence of three distinct functional groups—iodo, methoxy, and cyano—on the naphthalene core imparts a unique electronic landscape that dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing cyano group, and to a lesser extent the iodine atom, activate the naphthalene ring towards nucleophilic attack. researchgate.net A computational study would model the approach of a nucleophile and the formation of the Meisenheimer complex, which is the intermediate in an SNAr reaction. Transition state modeling would identify the energy barrier for the formation and collapse of this intermediate, likely for the displacement of the iodide, which is a good leaving group.

Cross-Coupling Reactions: The C-I bond is a common site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Transition state modeling of the oxidative addition step, where a metal catalyst inserts into the C-I bond, would be the first and often rate-determining step to investigate. These calculations would help in understanding the ligand effects and reaction conditions required for efficient coupling.

A typical computational workflow to model these reactions would involve density functional theory (DFT) calculations to locate the transition state structures. The nature of these stationary points would be confirmed by frequency calculations, where a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Computational Data for a Reaction Step This table illustrates the type of data generated from transition state modeling for a hypothetical nucleophilic substitution on a related aromatic iodide.

ParameterValueDescription
Reactants Energy -1500 HaSum of the energies of the isolated reactants.
Transition State Energy -1499.96 HaEnergy of the highest point on the reaction path.
Products Energy -1500.05 HaSum of the energies of the isolated products.
Activation Energy (ΔE‡) 25.1 kcal/mol(TS Energy - Reactants Energy). Dictates reaction rate.
Reaction Energy (ΔErxn) -31.4 kcal/mol(Products Energy - Reactants Energy). Indicates exothermicity.
Imaginary Frequency -250 cm-1Confirms the structure is a true transition state.

Note: Data is illustrative and not from actual calculations on this compound.

Noncovalent Interactions and Supramolecular Assembly Prediction

The supramolecular chemistry of this compound is predicted to be rich and varied, governed by a combination of noncovalent interactions that direct its self-assembly into ordered structures. thieme-connect.comsemanticscholar.orgresearchgate.net Computational methods are invaluable for predicting the geometry and strength of these interactions. acs.orgresearchgate.netnih.govmdpi.com

The most prominent interaction is expected to be halogen bonding (XB). acs.org The iodine atom, covalently bonded to the electron-deficient naphthalene ring, possesses an electrophilic region known as a σ-hole on its outer surface, opposite the C-I bond. researchgate.net This σ-hole can interact attractively with Lewis bases (electron donors). In a crystal lattice of pure this compound, the nitrile nitrogen atom (C≡N) is an excellent halogen bond acceptor. This would likely lead to the formation of linear chains or more complex networks. The strength of this C-I···N interaction is significant, often comparable to strong hydrogen bonds. Computational analysis via methods like Quantum Theory of Atoms in Molecules (QTAIM) can characterize the bond critical points and quantify the interaction energy. acs.org

Table 2: Representative Halogen Bond Parameters from Computational Studies on Analogous Systems

DonorAcceptorInteractionDistance (Å)Interaction Energy (kcal/mol)
C6F5IPyridineC-I···N2.78-7.5
C6H5IAcetoneC-I···O3.05-4.2
C6F5IDimethyl sulfideC-I···S3.20-5.8

Note: Data is compiled from general computational chemistry literature on halogen bonding and does not represent direct calculations on the title compound.

The large, electron-rich surface of the naphthalene core makes it highly susceptible to π-π stacking interactions. nih.govmdpi.comnih.govresearchgate.net These interactions are driven by a combination of electrostatic and dispersion forces. In substituted naphthalenes, the stacking arrangement is often offset or slipped to minimize electrostatic repulsion and maximize attraction. The substituents on this compound would influence the electronic distribution of the π-system, favoring specific stacking geometries. For instance, a parallel-displaced arrangement where the electron-poor region of one ring (influenced by the cyano and iodo groups) stacks over the electron-rich region of another (influenced by the methoxy group) would be energetically favorable. Computational studies on naphthalene diimides and other derivatives have shown that these interactions are crucial for forming columnar or herringbone packing motifs in the solid state. nih.gov

Table 3: Typical π-π Stacking Geometries and Energies for Naphthalene Derivatives

Stacking TypeInterplanar Distance (Å)Lateral Displacement (Å)Binding Energy (kcal/mol)
Parallel-Displaced 3.3 - 3.61.5 - 2.0-10 to -15
T-shaped ~5.0 (H to centroid)N/A-2 to -5
Sandwich (eclipsed) > 3.80Unfavorable (repulsive)

Note: Values are typical ranges observed in computational and experimental studies of various naphthalene-based systems. nih.gov

The interplay of these directional noncovalent interactions—strong halogen bonding, weaker C-H···O/N contacts, and diffuse π-π stacking—would ultimately determine the crystal packing and supramolecular architecture of this compound.

Advanced Applications in Materials Science and Functional Materials Chemistry

Organic Electronic Materials

The field of organic electronics leverages the vast synthetic versatility of carbon-based molecules to create lightweight, flexible, and cost-effective electronic devices. Naphthalene (B1677914) derivatives are a well-established class of materials in this area due to their inherent fluorescence, electrochemical activity, and tunable electronic properties. nih.gov The specific combination of iodo, methoxy (B1213986), and cyano substituents on the naphthalene core of 5-Iodo-6-methoxynaphthalene-1-carbonitrile positions it as a compelling candidate for several applications within this domain.

Chromophores and Fluorophores for Optoelectronic Devices

A chromophore is a part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The naphthalene core itself is a well-known fluorophore. The introduction of substituents can significantly modify its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield (ΦFL), and fluorescence lifetime. nih.gov

The methoxy group (-OCH₃) is an electron-donating group that generally leads to a bathochromic (red) shift in the absorption and emission spectra of aromatic systems. The cyano group (-CN), being electron-withdrawing, can further modulate the electronic structure and often enhances fluorescence quantum yield by increasing the radiative decay rate or suppressing non-radiative pathways. islandscholar.ca For instance, the introduction of a cyano group into a 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) system was shown to dramatically increase its fluorescence quantum yield from 0.01 to 0.49 in solution. The iodine atom, through the heavy-atom effect, can influence intersystem crossing rates, which might be leveraged to tune the balance between fluorescence and phosphorescence. The combined electronic effects of these groups on the naphthalene π-system are expected to result in a fluorophore with distinct and potentially useful optical properties.

Below is a table of photophysical data for related naphthalene derivatives, which can provide an indication of the potential properties of this compound.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦFL)
1-NaphthonitrileCyclohexane (B81311)---
2-NaphthonitrileCyclohexane---
Naphthalene-embedded MR Emitter (SNA)Toluene4264500.81
Naphthalene-embedded MR Emitter (SNB)Toluene4434700.89
1,4-PXZ-Nap-PXZToluene-5080.48 rsc.org

Data for naphthonitriles were collected in various solvents including water, methanol, and acetonitrile (B52724), though specific values for cyclohexane are noted for comparison. islandscholar.ca Data for SNA and SNB are for naphthalene-embedded multi-resonance emitters. researchgate.net 1,4-PXZ-Nap-PXZ is a donor-acceptor-donor compound with a naphthalene core.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as potential building blocks)

The tunable fluorescence properties of functionalized naphthalenes make them attractive as potential building blocks for the emissive layer in Organic Light-Emitting Diodes (OLEDs). The emission color can be precisely controlled through chemical modification. For example, naphthalene-embedded multi-resonance emitters have been developed for efficient narrow-band blue OLEDs. researchgate.net A donor-acceptor-donor compound featuring a naphthalene acceptor, 1,4-PXZ-Nap-PXZ, was used to create an OLED with green emission at 505 nm and a maximum external quantum efficiency (EQE) of 11%. rsc.org Furthermore, desymmetrized naphthalimide derivatives have been engineered for high-performance red thermally activated delayed fluorescence (TADF) OLEDs, achieving an impressive EQE of 23.6%. rsc.org

Given the electronic push-pull nature endowed by the methoxy and cyano/iodo groups, this compound could be envisioned as a component in a donor-acceptor type emitter. The heavy iodine atom might also facilitate intersystem crossing, a key process in TADF emitters which can, in principle, allow for 100% internal quantum efficiency.

In the context of Organic Photovoltaics (OPVs), this compound could potentially serve as a non-fullerene acceptor or as a building block for a donor polymer. Its electron-accepting character, influenced by the iodo and cyano groups, is a crucial property for an acceptor material.

Below is a table summarizing the performance of some OLED devices that utilize naphthalene-based emitters.

EmitterHostMax EQE (%)Emission Color
Naphthalene-embedded MR Emitter (SNA)DPEPO7.2Blue
Naphthalene-embedded MR Emitter (SNB)DPEPO7.9Blue
1,4-PXZ-Nap-PXZmCP11Green rsc.org
NMI-Ind-PTZDPEPO23.6Red rsc.org
PNP(1,4)-TFPVK~1.0Blue mdpi.com

EQE stands for External Quantum Efficiency. The hosts (e.g., DPEPO, mCP, PVK) are matrix materials in which the emitter is dispersed.

Charge Transport Properties (as building blocks)

The ability of a material to transport charge (electrons or holes) is fundamental to its performance in electronic devices. The charge transport properties of organic semiconductors are highly dependent on their molecular structure and solid-state packing. The introduction of substituents can significantly impact charge carrier mobility. For instance, studies on anthracene (B1667546) derivatives have shown that 2,6-site aryl substituents can lead to more isotropic 2D transport properties and hole mobilities as high as 1.5 cm² V⁻¹ s⁻¹. rsc.org

Below is a table of charge mobility data for some relevant organic semiconductors.

CompoundDevice TypeHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)
DPA (2,6-diphenylanthracene)OFET1.5- rsc.org
NDI-s-BuOFET-4.3 x 10⁻⁴ mdpi.com
NDI-4-n-OHePhOFET-4.6 x 10⁻⁶ mdpi.com
1,5-DAN (1,5-di(anthracen-2-yl)naphthalene)OFET--

OFET stands for Organic Field-Effect Transistor. The mobility of 1,5-DAN was reported to be high but a specific value was not provided in the source. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Crystal engineering is a subfield that deals with the design and synthesis of solid-state architectures with desired properties. thieme-connect.com The functional groups present in this compound offer multiple avenues for directing its self-assembly in the solid state.

Design of Ordered Solid-State Architectures

The arrangement of molecules in a crystal, or crystal packing, is determined by a delicate balance of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. The iodine atom in this compound is a particularly interesting feature for crystal engineering. It can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In the solid state, N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide, for example, exhibits a distorted tetrahedral environment around the phosphorus atom. eujournal.org

The nitrile group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. nih.gov Furthermore, unusual nitrile-nitrile and N(nitrile)···π interactions have been observed in some crystal structures. researchgate.net The methoxy group can also act as a hydrogen bond acceptor. The planar naphthalene core is prone to π-π stacking, which is a common motif in the crystal structures of aromatic compounds. researchgate.net The interplay of these various interactions could be exploited to create specific, ordered solid-state architectures, which is crucial for optimizing charge transport and other solid-state properties.

Below is a table summarizing key intermolecular interactions that could be expected in the crystal structure of this compound.

Interaction TypeDonor/Acceptor Groups InvolvedPotential Impact on Crystal Packing
Halogen BondingIodo group as donor, Nitrile or Methoxy group as acceptorDirectional control, formation of chains or networks
Hydrogen BondingC-H groups as donors, Nitrile or Methoxy group as acceptorsFormation of chains, ribbons, or sheets
π-π StackingNaphthalene ringsFormation of columnar structures, influences electronic coupling
Dipole-DipoleNitrile groupsCan lead to antiparallel arrangements
Nitrile-π InteractionsNitrile group and Naphthalene ringCan contribute to overall packing stability

Self-Assembly of Naphthalene-Based Systems

The programmed self-assembly of functional molecules into well-defined nanostructures is a powerful bottom-up approach to creating new materials. Naphthalene-based systems, particularly naphthalene diimides (NDIs), have been extensively studied for their ability to self-assemble into various architectures such as nanofibers, vesicles, and gels, driven by a combination of π-π stacking and other non-covalent interactions. rsc.org Hydrogen bonding has been shown to be a versatile tool to direct the self-assembly of NDI derivatives. rsc.org

The nitrile group in this compound can also play a dual role in self-assembly, acting as both a hydrogen-bond acceptor and a modifiable functional group. nih.gov The combination of the various interaction sites on this molecule could lead to the formation of complex and functional supramolecular assemblies. For instance, the interplay between halogen bonding and π-stacking could result in unique, ordered nanostructures with interesting photophysical or electronic properties.

Chemical Sensors and Probes

The design of chemical sensors often relies on molecules that exhibit a measurable response to the presence of a specific analyte. The structural components of this compound provide a strong basis for its potential use in chemosensory applications, particularly those based on fluorescence. Naphthalene derivatives are well-known for their fluorescent properties, serving as the core for many sensing probes. nih.govdntb.gov.ua The introduction of specific functional groups can modulate these properties, leading to selective analyte detection.

Chemosensory Mechanisms and Design Principles:

The primary mechanism by which this compound could function as a chemical sensor is through fluorescence modulation . Naphthalene and its derivatives are inherently fluorescent due to their rigid, conjugated π-electron systems. nih.gov The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (cyano) can create a "push-pull" system, which often results in interesting photophysical behaviors, including sensitivity to the local environment. rsc.org

A key design principle for a sensor based on this compound would be the strategic positioning of the functional groups to interact with target analytes. The cyano group, with its electrophilic carbon atom, is a known site for nucleophilic attack and can also participate in hydrogen bonding or metal ion coordination. researchgate.netnih.gov This makes it a potential recognition site for various analytes. For instance, dicyanovinyl derivatives are used in fluorescent probes for cyanide ion detection, where the cyanide analyte adds to the dicyanovinyl group, causing a change in the electronic structure and a corresponding change in absorption and emission. mdpi.com Similarly, the nitrile group in this compound could potentially interact with specific nucleophiles or metal ions, leading to a detectable optical response. researchgate.net

Furthermore, the iodine atom can contribute to the sensing mechanism through fluorescence quenching . Iodide ions are known to be effective quenchers of fluorescence. science.govresearchgate.netacs.org While the covalently bound iodine in the molecule will not act as a free iodide ion, its presence can influence the excited state dynamics. More importantly, if a sensing application involved the displacement or chemical transformation of the iodo group, this could lead to a significant change in the fluorescence signal. The quenching of fluorescence by iodine-containing compounds can be a sensitive detection mechanism. acs.orgcolostate.edu

A potential sensor design could involve a "turn-on" or "turn-off" fluorescence response. A "turn-off" sensor might rely on the analyte binding to the naphthalene ring or the nitrile group, which could quench the native fluorescence. Conversely, a "turn-on" sensor could be designed where the compound is initially non-fluorescent or weakly fluorescent, and interaction with the target analyte restores or enhances fluorescence. For example, a Schiff base derivative of naphthalene has been shown to act as a "turn-on" fluorescent chemosensor for Al³⁺ ions. nih.gov

Functional Group Potential Role in Chemosensing Sensing Mechanism
Naphthalene CoreFluorophoreProvides the fundamental fluorescence signal. nih.gov
Cyano GroupRecognition SiteInteraction with analytes (e.g., anions, metal ions) via coordination or nucleophilic addition. researchgate.netmdpi.com
Iodo GroupQuenching/ModulationCan influence excited state lifetimes and provide a site for displacement reactions leading to signal change. science.govresearchgate.net
Methoxy GroupElectronic TuningModulates the electron density and photophysical properties of the naphthalene ring.

Catalysis and Ligand Design

The presence of both an iodo group and a nitrile group on the naphthalene scaffold makes this compound a versatile precursor in catalysis and ligand design.

Ligand Precursor:

Iodoarenes are highly valuable intermediates in synthetic organic chemistry, primarily due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for the construction of complex organic molecules, including sophisticated ligands for catalysis. The iodinated position on the naphthalene ring of this compound can be readily transformed by introducing various other functional groups, which can then act as coordination sites for metal ions. organic-chemistry.orgacs.org For example, the iodo group could be replaced with a phosphine, amine, or other coordinating moiety to create a bidentate or polydentate ligand in conjunction with the nitrile group or other parts of the molecule. The synthesis of piperazine-based ligands, for instance, highlights how functional scaffolds can be elaborated to create versatile metal-coordinating agents. rsc.org

Catalyst Component/Direct Ligand:

The nitrile group itself can act as a ligand, coordinating to transition metals. wikipedia.org Nitriles are classified as L-type ligands (neutral Lewis bases) and can bind to metal centers, although they are often labile. wikipedia.org This lability can be advantageous in catalysis, where the ligand may need to dissociate to open up a coordination site on the metal catalyst. The naphthalene nitrile could potentially be used as a ligand in various catalytic reactions. The coordination of the nitrile to a metal center can also activate the nitrile group itself towards nucleophilic attack, a principle utilized in the catalytic hydration of nitriles. wikipedia.org

The combination of the naphthalene backbone with the nitrile group could lead to ligands with specific steric and electronic properties. The rigid naphthalene structure would provide a well-defined geometry around the metal center, which is crucial for stereoselective catalysis. The methoxy group, being electron-donating, would influence the electronic properties of the ligand and, consequently, the reactivity of the metal center it is coordinated to. Research on metal complexes with naphthalene-based ligands has shown a wide variety of coordination modes and applications. mdpi.com

Structural Feature Role in Catalysis/Ligand Design Potential Application
Iodo GroupSynthetic HandlePrecursor for synthesizing more complex ligands via cross-coupling reactions. nih.govacs.org
Nitrile GroupCoordinating GroupCan act as a direct ligand to a metal center. wikipedia.org
Naphthalene BackboneLigand ScaffoldProvides a rigid and sterically defined framework for a catalyst. acs.org
Methoxy GroupElectronic ModifierTunes the electronic properties of the ligand and the coordinated metal.

Photosensitizers in Photochemistry

A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule. This process is central to applications such as photodynamic therapy and photocatalysis. The key properties of a good photosensitizer are strong absorption in the desired wavelength range and an efficient mechanism for transferring the absorbed energy, often involving the formation of a long-lived triplet excited state.

Light Absorption and Energy Transfer Mechanisms:

The naphthalene moiety in this compound serves as the primary chromophore, responsible for absorbing UV light. Naphthalene and its derivatives have been extensively studied for their photophysical properties. nih.gov The absorption characteristics would be influenced by the methoxy and cyano substituents.

The most significant feature of this compound for photosensitization is the presence of the iodine atom. The heavy-atom effect is a well-established principle in photochemistry where the presence of a heavy atom (like iodine or bromine) enhances the rate of intersystem crossing (ISC). nih.govacs.orgmdpi.com ISC is the process where a molecule in a singlet excited state (S₁) transitions to a triplet excited state (T₁). This is formally a spin-forbidden process, but the strong spin-orbit coupling introduced by the heavy atom facilitates it. The triplet state is generally much longer-lived than the singlet state, which is crucial for photosensitization as it allows sufficient time for the energy to be transferred to another molecule (e.g., molecular oxygen to generate singlet oxygen). rsc.org The triplet lifetimes of naphthalene are significantly affected by the presence of heavy atoms. acs.org

Light Absorption: The naphthalene chromophore absorbs a photon, promoting the molecule to an excited singlet state (S₁).

Intersystem Crossing (ISC): Due to the heavy-atom effect of iodine, the molecule efficiently transitions from the S₁ state to the T₁ state. nih.govresearchgate.net

Energy Transfer: The long-lived T₁ state of the photosensitizer can then transfer its energy to a substrate molecule, returning the photosensitizer to its ground state (S₀) and promoting the substrate to an excited state.

The efficiency of this process would depend on the quantum yield of triplet formation, which is expected to be high due to the iodine atom. Therefore, this compound holds significant potential as a photosensitizer, particularly for applications requiring the generation of triplet excited states.

Component Role in Photosensitization Mechanism
Naphthalene CoreChromophoreAbsorbs light energy. nih.gov
Iodine AtomISC PromoterFacilitates the transition from the singlet excited state to the triplet excited state via the heavy-atom effect. nih.govacs.org
Methoxy/Cyano GroupsModulatorsFine-tune the absorption spectrum and electronic properties of the chromophore.

Derivatives, Analogues, and Advanced Functionalization Strategies of 5 Iodo 6 Methoxynaphthalene 1 Carbonitrile

Systematic Modification of the Naphthalene (B1677914) Core

The functional groups of 5-iodo-6-methoxynaphthalene-1-carbonitrile serve as handles for a variety of chemical transformations, enabling the systematic construction of diverse derivatives. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The iodo group at the C5 position is a prime site for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. scispace.com These methodologies allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, effectively extending the π-conjugated system of the naphthalene core. For instance, a nickel-catalyzed Suzuki coupling can be used to connect the naphthalene unit to other aromatic rings. orgsyn.org

Nitrile Group Transformations: The nitrile group at the C1 position is a versatile functional group that can be converted into other functionalities. libretexts.org It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be further transformed into esters, amides, or other derivatives. Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride, providing a nucleophilic center for further functionalization. libretexts.org

Methoxy (B1213986) Group Modification: The methoxy group at the C6 position is generally stable, but it can be cleaved under specific conditions to yield the corresponding naphthol. nih.gov This demethylation can be achieved using strong acids or other specialized reagents. The resulting hydroxyl group can then be used as a point of attachment for other functional groups through etherification or esterification reactions. Selective cleavage of methoxy groups is a valuable strategy in the synthesis of complex natural products and their analogues. nih.govresearchgate.net

The ability to selectively address each of these functional groups provides a powerful toolkit for the synthesis of a library of naphthalene derivatives with precisely controlled structures and properties.

Exploration of Substituent Effects on Chemical and Electronic Properties

The electronic nature of the this compound framework is dictated by the interplay of its three key functional groups. The methoxy group acts as an electron-donating group, increasing the electron density on the naphthalene ring through a resonance effect. In contrast, the nitrile and iodo groups are electron-withdrawing, pulling electron density away from the aromatic system.

This "push-pull" electronic structure can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT). Upon absorption of light, an electron can be promoted from the electron-rich portion of the molecule (centered around the methoxy group) to the electron-deficient portion (associated with the nitrile group). The energy and intensity of the resulting fluorescence are highly sensitive to the electronic nature of the substituents and the polarity of the surrounding environment.

Systematic replacement of the iodo group with other substituents through cross-coupling reactions allows for the fine-tuning of these electronic and photophysical properties. For example, introducing a stronger electron-donating group at the C5 position would be expected to enhance the ICT character and lead to a red-shift in the fluorescence emission. Conversely, the introduction of a stronger electron-withdrawing group would have the opposite effect. This tunability makes these compounds promising candidates for applications in chemical sensors, molecular probes, and organic light-emitting diodes (OLEDs).

Synthesis of Polymeric and Oligomeric Naphthalene-Based Materials

The bifunctional nature of this compound and its derivatives makes them excellent monomers for the synthesis of novel polymers and oligomers. The iodo group provides a reactive site for polymerization reactions, particularly through transition-metal-catalyzed cross-coupling methods.

By converting the iodo group to a boronic acid or boronic ester, this monomer can participate in Suzuki polycondensation reactions with a suitable dihaloaromatic comonomer. This approach allows for the creation of well-defined alternating copolymers with naphthalene units incorporated into the main chain. The resulting polymers are often conjugated and can exhibit interesting electronic and optoelectronic properties.

The properties of these naphthalene-based polymers, such as their solubility, thermal stability, bandgap, and charge carrier mobility, can be tailored by:

The choice of the comonomer.

The nature of the substituents on the naphthalene ring.

The length of the polymer chains.

These materials are of interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The synthesis of discrete oligomers also allows for a systematic study of how properties evolve with increasing chain length, providing fundamental insights into the behavior of their polymeric counterparts.

Incorporation into Hybrid Materials

The functional handles on this compound allow for its integration into larger, multi-component systems, creating hybrid materials with emergent properties.

Metal-Organic Frameworks (MOFs): The nitrile group, or a carboxylic acid derived from it, can act as a coordinating ligand for metal ions. This allows the naphthalene unit to be used as an organic linker in the construction of MOFs. The size, shape, and functionality of the naphthalene linker will influence the topology, porosity, and surface area of the resulting MOF. Furthermore, the inherent luminescent properties of the naphthalene core can be imparted to the MOF, leading to materials with potential applications in chemical sensing, gas storage, and catalysis.

Functionalized Nanoparticles: The naphthalene derivative can be covalently attached to the surface of various nanoparticles, such as gold, silica (B1680970), or quantum dots. This surface functionalization can be used to modify the properties of the nanoparticles, for example, by improving their dispersibility in organic solvents, introducing a fluorescent tag for imaging applications, or creating a recognition site for biomolecules.

The creation of these hybrid materials combines the desirable properties of the organic naphthalene unit with the unique characteristics of the inorganic component, opening up new avenues for the development of advanced functional materials.

Chiral Derivatives and Asymmetric Synthesis Potential

The naphthalene scaffold can be used as a platform for the design and synthesis of chiral molecules, which are of great importance in fields such as asymmetric catalysis and chiroptical materials.

Atropisomerism: The introduction of bulky substituents at the positions flanking the C1-C1' bond of a binaphthyl system can lead to hindered rotation, resulting in stable, separable enantiomers known as atropisomers. While this compound itself is not binaphthyl, it can be used as a precursor to synthesize such systems. For example, oxidative coupling of two units of a derivative could lead to a chiral binaphthyl ligand.

Introduction of Chiral Centers: Chiral centers can be introduced into the molecule by reacting one of the functional groups with a chiral reagent. For example, the nitrile group could be reduced to an amine and then acylated with a chiral carboxylic acid to form a diastereomeric mixture that could potentially be separated. Alternatively, a chiral substituent could be introduced at the C5 position via a cross-coupling reaction using a chiral boronic ester or organozinc reagent.

The resulting chiral naphthalene derivatives could find applications as:

Chiral Ligands: For transition metal catalysts in asymmetric synthesis, where they can induce high levels of enantioselectivity in a variety of chemical transformations.

Chiral Stationary Phases: For the separation of enantiomers in chromatography.

Chiroptical Materials: With unique responses to circularly polarized light.

The development of synthetic routes to enantiomerically pure derivatives of this compound remains an area of active interest, with the potential to unlock new applications in stereoselective synthesis and materials science.

Future Research Directions and Emerging Paradigms in Naphthalene Chemistry

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of complex molecules like naphthalene (B1677914) derivatives is increasingly benefiting from the adoption of flow chemistry. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and greater scalability. nih.govdurham.ac.uk The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For instance, the nitration of naphthalene to 1-nitronaphthalene (B515781) has been systematically studied in flow reactors, demonstrating significant improvements in safety and efficiency. acs.org Furthermore, the synthesis of naphthalene-diimide-based conjugated polymers using continuous flow technology has been shown to produce materials with higher molecular weights and better-ordered crystalline structures, resulting in enhanced electron mobilities for applications in organic field-effect transistors. rsc.org

Future research will likely focus on developing novel flow-based synthetic routes for a wider range of naphthalene derivatives, including halogenated and functionalized compounds like 5-Iodo-6-methoxynaphthalene-1-carbonitrile. These methods would not only make the synthesis more efficient and safer but also align with the principles of green chemistry by minimizing waste and energy consumption.

Machine Learning and AI in Retrosynthesis and Reaction Prediction for Naphthalene Derivatives

The application of AI in the retrosynthesis of naphthalene derivatives is a promising area of research. By training models on existing reaction data, it is possible to predict the most effective ways to synthesize complex naphthalene structures, including those with specific substitution patterns like this compound. This approach can significantly reduce the time and resources required for synthetic planning and execution. nih.gov

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of the naphthalene core is a key challenge in synthetic chemistry. nih.gov The development of novel catalytic systems is crucial for controlling the regioselectivity of these reactions, allowing for the precise introduction of functional groups at specific positions on the naphthalene ring. nih.govanr.fr

Recent advancements have focused on transition-metal catalysis, particularly with ruthenium and rhodium, to achieve site-selective C-H functionalization. rsc.orgacs.org These methods enable the introduction of various functional groups at positions that are traditionally difficult to access. rsc.org For example, ruthenium-catalyzed three-component tandem remote C-H functionalization allows for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org Similarly, rhodium-catalyzed asymmetric dearomatization of naphthols provides a route to highly enantioenriched spirocyclic enones. acs.org

Future research in this area will likely involve the design of more efficient and selective catalysts for the functionalization of naphthalenes. This will be critical for the synthesis of complex derivatives like this compound and for unlocking their potential in various applications.

Exploration of New Application Areas in Advanced Materials

Naphthalene derivatives are a versatile class of compounds with a wide range of applications in materials science. nih.gov Their rigid, planar structure and π-conjugated system make them ideal building blocks for organic electronic materials. alfa-chemistry.comnih.govrsc.org Naphthalene diimides, for instance, are widely used in the development of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). alfa-chemistry.comrsc.org

The unique electronic and photophysical properties of naphthalene derivatives also make them promising candidates for use as fluorescent probes and in organic light-emitting diodes (OLEDs). nih.gov The introduction of different functional groups onto the naphthalene core can be used to tune these properties, opening up new possibilities for the design of advanced materials with specific functionalities. The exploration of how the iodo and cyano groups in this compound influence its electronic and optical properties could lead to its application in novel electronic or photonic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-6-methoxynaphthalene-1-carbonitrile, and how does the nitrile group influence its reactivity compared to analogs?

  • Methodological Answer : The compound’s synthesis typically involves halogenation and functional group introduction. The nitrile group enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions. For example, iodination at the 5-position can be achieved via electrophilic aromatic substitution under controlled conditions. Reactivity comparisons with carboxylic acid or ketone analogs (e.g., 6-Methoxy-1-indanone) highlight the nitrile’s utility in further derivatization (e.g., cyano-to-amine conversion) .
  • Key Parameters :

ParameterOptimization Consideration
HalogenationTemperature, catalyst (e.g., I₂/HIO₃), solvent polarity
Nitrile stabilityAvoid strong bases to prevent hydrolysis
PurificationColumn chromatography with non-polar solvents

Q. How can spectroscopic methods (e.g., NMR, IR) distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8–4.0 ppm. The iodine atom deshields adjacent protons, causing distinct splitting patterns.
  • ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm, while the iodine-bearing carbon shows a characteristic downfield shift.
  • IR : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group. Compare with analogs lacking iodine (e.g., 1-Methoxynaphthalene, where halogen-related shifts are absent) .

Intermediate Research Questions

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Q. How can environmental monitoring studies assess the persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Partitioning Analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.
  • Degradation Studies : Conduct hydrolysis/photolysis experiments under varying pH and UV light.
  • Sediment Testing : Use LC-MS/MS to quantify residues in spiked sediment samples .

Advanced Research Questions

Q. What experimental designs minimize bias in toxicological studies of this compound?

  • Methodological Answer :

  • Randomization : Ensure dose groups are randomized to avoid selection bias .
  • Blinding : Use coded samples for histopathological assessments.
  • Confounding Factors : Control for metabolic differences (e.g., cytochrome P450 activity in animal models) .
    • Risk of Bias Assessment :
CriteriaHigh-Quality Study Requirements
Dose randomizationYes
Outcome reportingFull disclosure of all measured endpoints
Allocation concealmentBlinded group assignment

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like exposure duration or species-specific metabolism .
  • Mechanistic Studies : Use in vitro models (e.g., hepatocytes) to isolate metabolic pathways (e.g., epoxide formation) linked to toxicity .
  • Quality Grading : Apply confidence scores (e.g., High/Moderate/Low) based on study design rigor .

Q. What computational tools predict the environmental fate of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • QSAR Models : Use quantitative structure-activity relationships to estimate biodegradation half-lives.
  • Molecular Dynamics Simulations : Model interactions with soil organic matter to predict adsorption coefficients.
  • Validation : Compare predicted vs. measured half-lives in controlled mesocosm experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.